molecular formula C10H9FN2O2S2 B11788351 4-(2-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine

4-(2-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine

Cat. No.: B11788351
M. Wt: 272.3 g/mol
InChI Key: GKSFPLFPTMTKQA-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine is a chemical compound with the molecular formula C10H9FN2O2S2. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine typically involves the reaction of 2-fluoroaniline with a thiazole derivative under specific conditions. One common method includes:

    Starting Materials: 2-Fluoroaniline and a thiazole derivative.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The mixture is heated to a specific temperature, often around 100-150°C, for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid (CH3COOH) at room temperature.

    Reduction: NaBH4 in methanol (CH3OH) at 0°C.

    Substitution: NaOCH3 in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles.

Scientific Research Applications

4-(2-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluorophenyl)-1,3-thiazol-2-amine
  • 4-(4-Fluorophenyl)-1,3-thiazol-2-amine
  • 4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine

Uniqueness

4-(2-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine is unique due to the presence of both the fluorophenyl and methylsulfonyl groups, which can enhance its biological activity and selectivity. The combination of these functional groups can lead to improved pharmacokinetic properties and reduced toxicity compared to similar compounds.

Properties

Molecular Formula

C10H9FN2O2S2

Molecular Weight

272.3 g/mol

IUPAC Name

4-(2-fluorophenyl)-5-methylsulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9FN2O2S2/c1-17(14,15)9-8(13-10(12)16-9)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13)

InChI Key

GKSFPLFPTMTKQA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2F

Origin of Product

United States

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